Cas no 14038-08-5 (2,4-Dinitro-2-Methoxydiphenylamine)

14038-08-5 structure
Product name:2,4-Dinitro-2-Methoxydiphenylamine
2,4-Dinitro-2-Methoxydiphenylamine Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N-(2-methoxyphenyl)-2,4-dinitro-
- 2 4-DINITRO-2-METHOXYDIPHENYLAMINE
- 2,4-Dinitro-2'-methoxydiphenylamine
- 6-methoxy-4,6-dinitro-N-phenylcyclohexa-2,4-dien-1-amine
- N-(2-methoxyphenyl)-2,4-dinitroaniline
- 14038-08-5
- SCHEMBL2309092
- MFCD00024384
- MSTPRMHOPCALQB-UHFFFAOYSA-N
- AKOS000286075
- Z31200825
- 2'-Methoxy-2,4-dinitrodiphenylamine
- N-(2-Methoxyphenyl)-2,4-dinitroaniline #
- 2,4-DINITRO-2/'-METHOXYDIPHENYLAMINE
- 2,4-Dinitro-2-Methoxydiphenylamine
-
- Inchi: InChI=1S/C13H11N3O5/c1-21-13-5-3-2-4-11(13)14-10-7-6-9(15(17)18)8-12(10)16(19)20/h2-8,14H,1H3
- InChI Key: MSTPRMHOPCALQB-UHFFFAOYSA-N
- SMILES: COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 289.06993
- Monoisotopic Mass: 289.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 113A^2
- XLogP3: 3.6
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 427.0±45.0 °C at 760 mmHg
- Flash Point: 212.0±28.7 °C
- Refractive Index: 1.664
- PSA: 107.54
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2,4-Dinitro-2-Methoxydiphenylamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4-Dinitro-2-Methoxydiphenylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D492958-500mg |
2,4-Dinitro-2-Methoxydiphenylamine |
14038-08-5 | 500mg |
$ 115.00 | 2022-06-02 | ||
Enamine | EN300-15573-0.5g |
N-(2-methoxyphenyl)-2,4-dinitroaniline |
14038-08-5 | 95% | 0.5g |
$42.0 | 2023-02-09 | |
Enamine | EN300-15573-100mg |
N-(2-methoxyphenyl)-2,4-dinitroaniline |
14038-08-5 | 95.0% | 100mg |
$29.0 | 2023-09-25 | |
Enamine | EN300-15573-500mg |
N-(2-methoxyphenyl)-2,4-dinitroaniline |
14038-08-5 | 95.0% | 500mg |
$42.0 | 2023-09-25 | |
Enamine | EN300-15573-2500mg |
N-(2-methoxyphenyl)-2,4-dinitroaniline |
14038-08-5 | 95.0% | 2500mg |
$113.0 | 2023-09-25 | |
Enamine | EN300-15573-250mg |
N-(2-methoxyphenyl)-2,4-dinitroaniline |
14038-08-5 | 95.0% | 250mg |
$32.0 | 2023-09-25 | |
Enamine | EN300-15573-1000mg |
N-(2-methoxyphenyl)-2,4-dinitroaniline |
14038-08-5 | 95.0% | 1000mg |
$55.0 | 2023-09-25 | |
Enamine | EN300-15573-5000mg |
N-(2-methoxyphenyl)-2,4-dinitroaniline |
14038-08-5 | 95.0% | 5000mg |
$206.0 | 2023-09-25 | |
Enamine | EN300-15573-10000mg |
N-(2-methoxyphenyl)-2,4-dinitroaniline |
14038-08-5 | 95.0% | 10000mg |
$361.0 | 2023-09-25 | |
Enamine | EN300-15573-0.25g |
N-(2-methoxyphenyl)-2,4-dinitroaniline |
14038-08-5 | 95% | 0.25g |
$32.0 | 2023-02-09 |
2,4-Dinitro-2-Methoxydiphenylamine Related Literature
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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